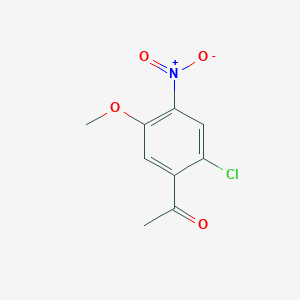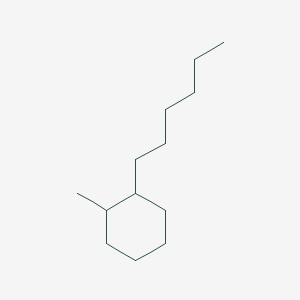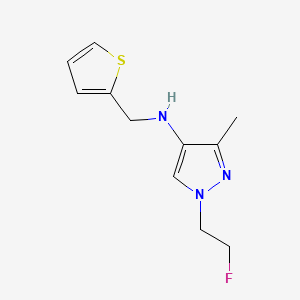![molecular formula C15H28N4O B11749310 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11749310.png)
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a synthetic organic compound that features a pyrazole ring and a morpholine ring connected by a propylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using 1-bromopropane to introduce the propyl group.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the morpholine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the morpholine ring, converting it to a secondary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propylamine linker.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(piperidin-4-yl)propyl]amine
- [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(pyrrolidin-4-yl)propyl]amine
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both a pyrazole ring and a morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H28N4O |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C15H28N4O/c1-3-6-19-15(12-14(2)17-19)13-16-5-4-7-18-8-10-20-11-9-18/h12,16H,3-11,13H2,1-2H3 |
InChI Key |
LUYRYIXDIBIPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11749237.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749243.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749249.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749254.png)


![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749280.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749296.png)
![{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium](/img/structure/B11749298.png)
![(2S,3S)-2-Amino-3-methyl-N-[2-(morpholin-4-YL)ethyl]pentanamide hydrochloride](/img/structure/B11749299.png)
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749304.png)
![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749305.png)
